molecular formula C21H44O2 B094116 3-Octadecyloxypropanol CAS No. 17367-36-1

3-Octadecyloxypropanol

Cat. No.: B094116
CAS No.: 17367-36-1
M. Wt: 328.6 g/mol
InChI Key: ZNVBMQIWZIDDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octadecyloxypropanol (CAS: Not provided in evidence) is a long-chain ether-alcohol derivative characterized by an octadecyl (C18) alkyl chain linked via an ether bond to a propanol moiety.

Properties

IUPAC Name

3-octadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h22H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBMQIWZIDDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structurally related compounds can be inferred from the

Comparison Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Potential Uses
4-Octylphenol triethoxylate 2315-62-0 C₂₀H₃₄O₄ 338.48 Phenolic ether, ethoxylate Surfactant, industrial emulsifier
Propanol, 1(or 2)-(2-propenyloxy)- 1331-17-5 Not provided Not provided Allyl ether, propanol Intermediate in polymer chemistry
Propylene oxide 75-56-9 C₃H₆O 58.08 Epoxide Solvent, precursor for polyurethanes

Key Differences

Chain Length and Hydrophobicity: 3-Octadecyloxypropanol (hypothetically C21H44O2) would have a significantly longer alkyl chain (C18) compared to 4-Octylphenol triethoxylate (C8). This would enhance its hydrophobicity and reduce water solubility, making it more suited for lipid-based formulations.

Functional Groups: Unlike propylene oxide (an epoxide), this compound lacks reactive oxygen rings, reducing its utility in polymerization but increasing stability in surfactant applications.

Applications: 4-Octylphenol triethoxylate is explicitly noted for surfactant use due to its ethoxylate groups , whereas this compound’s applications remain speculative without empirical data.

Critical Analysis of Evidence Limitations

The provided evidence lacks direct references to this compound. Key gaps include:

  • Absence of CAS Number or Structural Data : Critical for validating comparisons.
  • No Physicochemical Data: Boiling point, solubility, or toxicity profiles are unavailable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Octadecyloxypropanol
Reactant of Route 2
Reactant of Route 2
3-Octadecyloxypropanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.